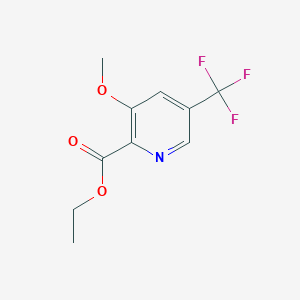

Ethyl 3-methoxy-5-(trifluoromethyl)picolinate

Description

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

ethyl 3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H10F3NO3/c1-3-17-9(15)8-7(16-2)4-6(5-14-8)10(11,12)13/h4-5H,3H2,1-2H3 |

InChI Key |

QZAWEQIJTVRUMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Halogenated Intermediate Synthesis and Metalation

One common approach involves starting from a halogenated precursor such as 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid or its esters. This intermediate is subjected to metalation using reagents like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride complex) at low temperatures (between -50°C to 50°C) in aprotic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). This step generates a metallated intermediate that can be further reacted with electrophiles such as carbon dioxide, diethyl carbonate, or chloroformate esters to install the ester functionality or other substituents.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Metalation | TMPMgCl·LiCl (1-5 eq), aprotic solvent (THF/DMSO/DMF) | -50 to 50 | THF, DMSO, DMF | Controlled temperature for regioselectivity |

| Electrophilic quench | CO2, diethyl carbonate, ethyl chloroformate | Ambient to reflux | Same as metalation | Introduces ester or carboxylate group |

- Outcome: Formation of ethyl picolinate derivatives with trifluoromethyl and methoxy substituents.

Esterification via Alkylation and Transesterification

The methoxy group at the 3-position can be introduced or modified by alkylation of the corresponding hydroxy precursor using alkyl halides under basic conditions. Ethyl ester formation is commonly achieved by esterification of the carboxylic acid precursor with ethanol, often catalyzed by acid or base, or by transesterification from methyl esters to ethyl esters.

- Example: Transesterification of methyl picolinate derivatives to ethyl esters using ethanol as solvent under reflux conditions, sometimes with acid/base catalysts to improve conversion.

Multi-Step Synthesis via Ring-Closing Metathesis and Functional Group Transformations

Advanced synthetic routes employ ring-closing metathesis (RCM) to construct substituted pyridine rings with the desired substituents. For example, starting from ethyl glyoxalate, condensation with methoxyamine hydrochloride followed by crotylation and acylation yields intermediates that undergo RCM catalyzed by Hoveyda–Grubbs second-generation catalyst to form dihydropyridones. Subsequent elimination and transfer reactions convert these intermediates into pentasubstituted pyridines, including methoxy and trifluoromethyl substitutions.

| Step | Transformation | Catalyst/Reagent | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation | Ethyl glyoxalate + methoxyamine hydrochloride | Zinc-mediated crotylation | 92 | Multi-step, regioselective |

| RCM | Ring-closing metathesis of diene precursor | Hoveyda–Grubbs catalyst (3-10 mol%) | 70-97 | Efficient cyclization step |

| Elimination/Transfer | Base-mediated elimination (quinuclidine) | Quinuclidine, methylamine | 84-85 | Converts dihydropyridone to pyridine derivative |

This approach is scalable and allows for the preparation of gram quantities of late-stage intermediates with high substitution complexity.

| Method Category | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogenated Intermediate Metalation | TMPMgCl·LiCl, aprotic solvents, electrophiles (CO2, chloroformates) | Regioselective, versatile | Requires low temperature control |

| Esterification/Alkylation | Alkyl halides, ethanol, acid/base catalysts | Straightforward, scalable | Possible side reactions |

| Ring-Closing Metathesis (RCM) | Hoveyda–Grubbs catalyst, zinc-mediated crotylation | High substitution control, scalable | Multi-step, requires catalyst |

- The trifluoromethyl group significantly enhances biological activity and metabolic stability, justifying synthetic efforts to incorporate it efficiently.

- Metalation with TMPMgCl·LiCl provides regioselective functionalization, critical for maintaining the integrity of sensitive groups like methoxy and trifluoromethyl.

- RCM methodology offers a powerful route to highly substituted pyridines, with catalyst loading and reaction temperature optimization (e.g., 10 mol% catalyst at 160°C for 1 hour under microwave conditions) improving yields and scalability.

- Transesterification can be used to convert methyl esters to ethyl esters, facilitating the preparation of ethyl 3-methoxy-5-(trifluoromethyl)picolinate from related methyl ester precursors.

- Reaction conditions such as temperature, solvent choice, and reagent equivalents are critical for maximizing yield and purity.

The preparation of this compound involves sophisticated synthetic strategies combining metalation, electrophilic substitution, esterification, and advanced catalytic ring-closing metathesis. The choice of method depends on the availability of starting materials, desired scale, and purity requirements. The use of TMPMgCl·LiCl for regioselective metallation and RCM for constructing substituted pyridine cores are among the most effective techniques documented. These methods collectively enable the efficient synthesis of this compound for further applications in medicinal and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)picolinic acid.

Reduction: Formation of 3-methoxy-5-(trifluoromethyl)picolinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-methoxy-5-(trifluoromethyl)picolinate is a derivative of picolinic acid, characterized by its trifluoromethyl group, which enhances its biological activity and chemical stability. The molecular formula is , with a molecular weight of 235.16 g/mol .

Medicinal Chemistry

This compound serves as a precursor for synthesizing various pharmaceutical compounds. Notably, it is utilized in the development of drugs targeting respiratory disorders such as cystic fibrosis. The compound's derivatives have been shown to restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for maintaining fluid transport in epithelial tissues .

Case Study: Cystic Fibrosis Treatment

- Objective : Evaluate the efficacy of derivatives in enhancing CFTR function.

- Method : Synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide from this compound.

- Findings : Demonstrated significant improvement in CFTR function in vitro, suggesting potential for clinical application .

Synthesis of Pyridine Derivatives

The compound acts as an important intermediate in the synthesis of various pyridine derivatives. These derivatives are essential in developing agrochemicals and other pharmaceuticals. The synthetic pathways often involve reactions with electrophiles such as carbon dioxide or chloroformate esters, leading to more complex structures that exhibit biological activity .

Data Table: Synthesis Pathways

| Reaction Type | Electrophile Used | Yield (%) |

|---|---|---|

| Reaction with diethylcarbonate | Ethyl chloroformate | 68 |

| Reaction with TMPMgCl.LiCl | Carbon dioxide | Variable |

Research indicates that this compound and its derivatives possess antimicrobial properties. Studies have shown activity against various bacterial strains, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

- Objective : Assess the antimicrobial efficacy of this compound.

- Method : In vitro testing against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibition zones observed, indicating potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

- Pyridine Core : A six-membered aromatic ring with nitrogen at position 1.

- Substituents :

Comparison with Structurally Similar Compounds

The table below compares ethyl 3-methoxy-5-(trifluoromethyl)picolinate with key analogs, highlighting structural differences and their implications:

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity :

- Methoxy (-OCH₃) vs. Chloro (-Cl) :

Physicochemical Properties :

- LogP and Solubility : The methoxy derivative likely has a lower logP (greater hydrophilicity) compared to the chloro analog, which may improve bioavailability in drug design .

- Molecular Weight : The 3-methoxy compound (MW ~ 249.1 g/mol) is slightly heavier than the 3-chloro analog (MW ~ 253.6 g/mol) due to the methoxy group’s oxygen atom.

Biological Activity: IDO Modulation: Ethyl 5-(trifluoromethyl)picolinate is explicitly patented for IDO modulation, suggesting the 3-methoxy variant could share similar mechanisms with enhanced solubility . Antimicrobial Potential: Trifluoromethyl pyrimidinones (analogous series) exhibit anti-tubercular activity, implying structural flexibility for optimizing potency and selectivity .

Synthetic Accessibility :

Key Observations:

- The methoxy variant’s predicted lower logP may offer advantages in drug delivery compared to the chloro analog.

- The absence of explicit data on the 3-methoxy compound underscores the need for targeted studies on its synthesis and bioactivity.

Biological Activity

Ethyl 3-methoxy-5-(trifluoromethyl)picolinate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural formula:

This compound contains a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the methoxy group also contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It has been shown to interact with various enzymes, influencing their catalytic activity. For instance, it can act as an inhibitor or activator depending on the target enzyme's nature.

- Cell Signaling Modulation : This compound affects cellular signaling pathways, potentially altering gene expression and metabolic processes within cells .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further investigation in anti-infective therapies .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results highlight the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible role in treating inflammatory diseases .

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that administration of this compound led to reduced inflammation markers and improved recovery from induced infections. Doses were carefully calibrated to assess both efficacy and safety .

- Structure-Activity Relationship (SAR) : Research into the structural modifications of the compound revealed that variations in the trifluoromethyl group significantly impacted its biological activity. Compounds with enhanced electron-withdrawing groups showed improved potency against bacterial strains .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : High gastrointestinal absorption is predicted, facilitating oral bioavailability.

- Distribution : The compound is capable of crossing the blood-brain barrier, suggesting potential neurological applications.

- Metabolism : It is not extensively metabolized by P-glycoprotein, indicating a favorable metabolic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.